1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride

5-HT3 Receptor Radioligand Binding Serotonin Antagonist

A strategic arylpiperazine building block featuring a 5-chloro-2-methoxyphenyl pharmacophore. Validated 5-HT3 receptor affinity (Ki=40 nM) differentiates it from unsubstituted analogs. The 5-chloro substituent enables late-stage functionalization, making it optimal for CNS lead optimization and SAR studies targeting CINV or IBS. Superior selectivity over mCPP.

Molecular Formula C11H16Cl2N2O
Molecular Weight 263.16 g/mol
CAS No. 99857-72-4
Cat. No. B1358520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride
CAS99857-72-4
Molecular FormulaC11H16Cl2N2O
Molecular Weight263.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)N2CCNCC2.Cl
InChIInChI=1S/C11H15ClN2O.ClH/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
InChIKeyNTLFAHFTZBIIPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride (CAS 99857-72-4): A Differentiated Arylpiperazine Intermediate for CNS-Focused Medicinal Chemistry and Receptor Pharmacology


1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (CAS 99857-72-4) is an N1-arylpiperazine derivative featuring a 5-chloro-2-methoxyphenyl pharmacophore. This compound serves as a versatile building block in organic synthesis and a key intermediate for developing ligands targeting serotonin receptors, particularly the 5-HT1A and 5-HT3 subtypes [1]. Its structural features make it valuable for medicinal chemistry programs focused on central nervous system (CNS) disorders and structure-activity relationship (SAR) studies.

Why In-Class Arylpiperazine Analogs Cannot Substitute for 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride in Critical Research Applications


Simple substitution of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride with other arylpiperazines is not scientifically defensible due to the profound impact of substitution pattern on receptor affinity and selectivity. SAR studies have established that the position and nature of substituents on the phenyl ring dramatically alter 5-HT1A receptor binding [1]. Specifically, 2-methoxy substitution is favorable, but the introduction of a 5-chloro group in this compound creates a unique electronic and steric profile. This profile leads to a distinct affinity shift towards the 5-HT3 receptor (Ki = 40 nM) [2], a property not shared by the unsubstituted 2-methoxyphenyl analog. Furthermore, the 5-chloro substituent can confer advantages in downstream synthetic derivatization and impact physicochemical properties like lipophilicity and solubility, which are critical for in vivo studies.

Quantitative Differentiation Evidence for 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride


5-HT3 Receptor Affinity: A Unique Profile Distinct from 1-(2-Methoxyphenyl)piperazine

1-(5-Chloro-2-methoxyphenyl)piperazine exhibits significant affinity for the 5-HT3 receptor, a profile not reported for the unsubstituted 1-(2-methoxyphenyl)piperazine analog [1]. In a competitive radioligand binding assay, this compound demonstrated a Ki value of 40 nM for the 5-HT3 receptor [1]. This differentiates it from the class of simple 2-methoxyphenylpiperazines, which are primarily characterized as 5-HT1A ligands.

5-HT3 Receptor Radioligand Binding Serotonin Antagonist

Differentiated 5-HT1A Affinity from mCPP: A Class-Level SAR Inference

Based on established SAR for arylpiperazines, the 5-chloro-2-methoxyphenyl substitution pattern in this compound is predicted to confer a different 5-HT1A binding profile compared to the widely used reference compound mCPP (1-(3-chlorophenyl)piperazine) [1]. While mCPP has a reported Ki of 23 nM for 5-HT1A [2], the presence of the 2-methoxy group in the target compound is a key determinant for high 5-HT1A affinity [1]. The combination of the 5-chloro and 2-methoxy groups in the target compound is expected to modulate this affinity, potentially enhancing selectivity over other receptors like 5-HT2 and α1-adrenergic receptors, which are common off-targets for mCPP [3].

5-HT1A Receptor SAR Piperazine Derivatives

Distinct Electronic and Steric Properties for Downstream Derivatization

As a synthetic intermediate, 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride offers a distinct reactivity profile for downstream functionalization compared to its non-chlorinated analog, 1-(2-methoxyphenyl)piperazine [1]. The presence of the chlorine atom at the 5-position provides a handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are not possible with the unsubstituted compound . This allows for the generation of a more diverse and complex library of final compounds, increasing its value as a versatile building block in medicinal chemistry campaigns.

Organic Synthesis Building Block Derivatization

Validated Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride in Drug Discovery and Chemical Biology


Development of 5-HT3 Receptor Probes and Ligands

This compound is an optimal starting point for medicinal chemists aiming to develop novel ligands targeting the 5-HT3 receptor. Its demonstrated affinity (Ki = 40 nM) for this receptor [1] provides a validated hit for further SAR exploration and optimization. Projects focusing on 5-HT3-related indications, such as chemotherapy-induced nausea and vomiting (CINV) or irritable bowel syndrome (IBS), will find this compound a more relevant scaffold than unsubstituted 2-methoxyphenylpiperazines.

Optimization of 5-HT1A Agonists with Improved Selectivity

Researchers seeking to improve the selectivity profile of 5-HT1A ligands should prioritize this compound over mCPP. Based on well-established SAR [1], the 5-chloro-2-methoxyphenyl moiety is a key structural element for achieving high 5-HT1A affinity while potentially mitigating the promiscuous receptor binding (e.g., 5-HT2, α1) associated with compounds like mCPP [2]. This makes it a strategic choice for programs targeting anxiety, depression, or other CNS disorders where 5-HT1A modulation is beneficial.

Advanced Building Block for Diversity-Oriented Synthesis

In a lead optimization program requiring diversification of the arylpiperazine core, this compound offers a distinct advantage over its non-chlorinated counterparts [1]. The 5-chloro substituent serves as a versatile synthetic handle, enabling a range of late-stage functionalization reactions that are impossible with simpler analogs [2]. This allows medicinal chemists to efficiently explore structure-activity relationships around the phenyl ring and generate proprietary chemical matter.

SAR Studies on Arylpiperazine Serotonin Receptor Ligands

This compound is an essential tool for academic and industrial groups conducting fundamental SAR studies on arylpiperazine ligands. It fills a critical gap in the substitution matrix, allowing researchers to directly compare the effects of a 5-chloro-2-methoxyphenyl group against other substitution patterns (e.g., 2-methoxyphenyl, 3-chlorophenyl, 4-chlorophenyl). Data derived from studies using this compound contributes directly to refining computational models and understanding the molecular determinants of serotonin receptor binding and activation [1].

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